molecular formula C6H13NO5 B1207072 1-Amino-1-deoxy-scyllo-inositol CAS No. 16051-25-5

1-Amino-1-deoxy-scyllo-inositol

Cat. No.: B1207072
CAS No.: 16051-25-5
M. Wt: 179.17 g/mol
InChI Key: JXAOTICXQLILTC-UYSNGIAKSA-N
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Description

1-Amino-1-deoxy-scyllo-inositol is a cyclitol derivative, specifically an amino cyclitol. It is structurally related to scyllo-inositol, with an amino group replacing one of the hydroxyl groups.

Biochemical Analysis

Biochemical Properties

1-Amino-1-deoxy-scyllo-inositol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as glucocerebrosidase, where it acts as an inhibitor . This interaction is crucial for understanding its potential therapeutic applications, especially in the treatment of lysosomal storage disorders. Additionally, this compound interacts with glycosyl processing enzymes, influencing the synthesis and modification of glycoproteins . These interactions highlight its importance in cellular metabolism and biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving inositol phosphates . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, its interaction with inositol transporters can alter the intracellular levels of inositol phosphates, thereby impacting cellular signaling and metabolic processes . These effects underscore its potential as a modulator of cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as glucocerebrosidase, inhibiting their activity . This inhibition can lead to the accumulation of substrates, which is a key factor in the therapeutic potential of this compound for lysosomal storage disorders. Additionally, it can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins . These molecular mechanisms provide insights into its multifaceted role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that its effects on cellular function can persist, indicating its potential for sustained therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate cellular metabolism without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including disruptions in cellular signaling and metabolic pathways . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inositol metabolism. It interacts with enzymes such as inositol dehydrogenase, which catalyzes the conversion of inositol derivatives . This interaction can influence metabolic flux and the levels of various metabolites within the cell. Additionally, its role in glycosyl processing pathways underscores its importance in cellular metabolism and biochemical regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate its uptake and intracellular distribution, ensuring its availability for biochemical reactions. The compound’s localization within specific cellular compartments can influence its activity and interactions with other biomolecules . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . It is often localized within lysosomes, where it interacts with enzymes involved in lysosomal storage disorders . Additionally, its presence in other cellular compartments, such as the cytoplasm and nucleus, suggests a broader role in cellular regulation and function . These localization patterns are essential for understanding its multifaceted role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-scyllo-inositol can be synthesized through several methods. One common approach involves the reduction of scyllo-inosose followed by amination. The reaction typically requires a reducing agent such as sodium borohydride and an amine source like ammonium chloride .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific microorganisms that can produce the compound naturally. This biotechnological approach is favored for its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-deoxy-scyllo-inositol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-1-deoxy-scyllo-inositol has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-deoxy-scyllo-inositol is unique due to the presence of an amino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1S,2R,4S,5R)-6-aminocyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2/t1?,2-,3+,4+,5-,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAOTICXQLILTC-UYSNGIAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1N)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306482
Record name myo-Inositol, 2-amino-2-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-22-0
Record name myo-Inositol, 2-amino-2-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological role of scyllo-inosamine?

A: Scyllo-inosamine plays a crucial role as a precursor in the biosynthesis of 2-deoxystreptamine (DOS) [, ], a key component of numerous clinically important aminoglycoside antibiotics, such as butirosin, neomycin, and kanamycin [, , ].

Q2: How is scyllo-inosamine involved in bacterial symbiosis?

A: Scyllo-inosamine is a precursor to 3-O-methyl-scyllo-inosamine (3-O-MSI), a type of rhizopine [, , ]. Rhizopines are compounds produced by certain strains of nitrogen-fixing bacteria, such as Sinorhizobium meliloti, within legume root nodules [, , , , ]. These rhizopine-producing strains can catabolize these compounds, giving them a competitive advantage for nodulation and survival in the rhizosphere [, , , , ].

Q3: What is the molecular formula and weight of scyllo-inosamine?

A3: The molecular formula of scyllo-inosamine is C6H13NO5. Its molecular weight is 179.17 g/mol.

Q4: Is there any spectroscopic data available for scyllo-inosamine?

A: Yes, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing scyllo-inosamine and its derivatives [, ]. These studies provide valuable information about the structure and conformation of the molecule.

Q5: How is scyllo-inosamine synthesized in bacteria?

A: In S. meliloti, scyllo-inosamine is synthesized from glucose-6-phosphate through a series of enzymatic reactions. The pathway involves the oxidation of glucose-6-phosphate to 2-deoxy-scyllo-inosose, followed by transamination with L-glutamine catalyzed by the enzyme L-glutamine:2-deoxy-scyllo-inosose aminotransferase (BtrS) [].

Q6: How is scyllo-inosamine catabolized?

A: Scyllo-inosamine catabolism in S. meliloti is linked to the myo-inositol catabolic pathway []. A key enzyme in this process is myo-inositol dehydrogenase (IdhA), which is essential for both myo-inositol and scyllo-inosamine utilization [].

Q7: Which genes are involved in the biosynthesis and catabolism of rhizopines like 3-O-methyl-scyllo-inosamine?

A: In S. meliloti, the biosynthesis of 3-O-MSI is governed by the mos (methylation of scyllo-inosamine) genes, while its catabolism is controlled by the moc (methylated opine catabolism) genes [, , , , ].

Q8: Where are these genes located in the bacterial genome?

A: Both mos and moc genes are typically located on the symbiotic plasmid (Sym plasmid) of S. meliloti [, ]. This close linkage suggests co-evolution and potential importance in the symbiotic relationship.

Q9: Are these genes present in all S. meliloti strains?

A: No, the presence of mos and moc genes is limited to specific strains of S. meliloti []. These genes are not commonly found in other soil bacteria, making them potentially useful as selectable markers for tracking genetically modified organisms [].

Q10: How is scyllo-inosamine converted to 2-deoxystreptamine in butirosin biosynthesis?

A: The conversion of scyllo-inosamine to DOS in butirosin biosynthesis requires several enzymatic steps. A key enzyme involved in this process is BtrN, a radical SAM dehydrogenase [, , ]. BtrN catalyzes the two-electron oxidation of scyllo-inosamine to amino-dideoxy-scyllo-inosose, an essential precursor to DOS [, ].

Q11: What is unique about the BtrN enzyme?

A: BtrN belongs to a rare subclass of radical SAM enzymes called radical SAM dehydrogenases [, ]. These enzymes utilize a radical-based mechanism for two-electron oxidation reactions, distinct from the more common NAD-dependent dehydrogenases.

Q12: How does the structure of BtrN facilitate its function?

A: BtrN exhibits a unique structural fold compared to other radical SAM enzymes, featuring a (β5/α4) motif instead of the typical (β/α)6 architecture []. This modification in the core fold is thought to be crucial for its interaction with SAM and its substrate [].

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